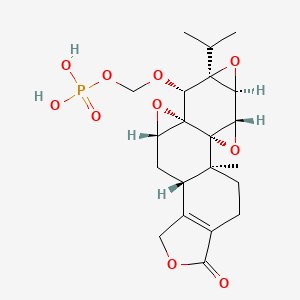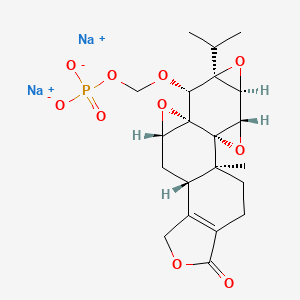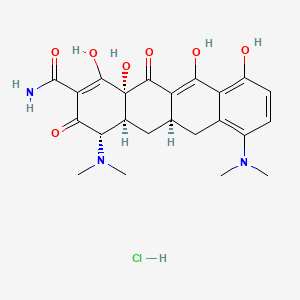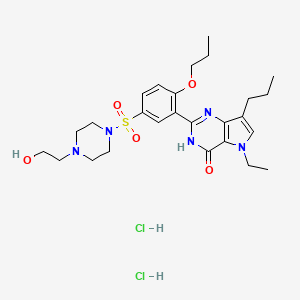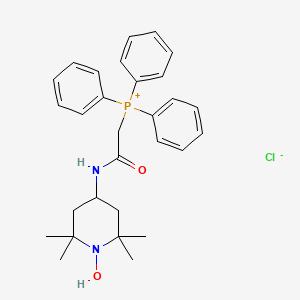![molecular formula C15H9F4N5OS B609126 1-[4-氟-3-(三氟甲基)苯基]-3-(5-吡啶-4-基-1,3,4-噻二唑-2-基)脲 CAS No. 1430213-30-1](/img/structure/B609126.png)
1-[4-氟-3-(三氟甲基)苯基]-3-(5-吡啶-4-基-1,3,4-噻二唑-2-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a urea derivative, which means it contains a functional group with the pattern (NH2)C=O. Urea derivatives are often used in medicinal chemistry due to their bioactivity . The molecule also contains a pyridinyl group, a thiadiazolyl group, and a trifluoromethylphenyl group, which could contribute to its properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isocyanate with an amine. For example, 4-fluoro-3-(trifluoromethyl)phenyl isocyanate could potentially be used as a starting material .科学研究应用
Cancer Treatment
ML216 has been found to have potential applications in cancer treatment. It acts as a Bloom syndrome protein (BLM) helicase inhibitor . In a study, it was found that the combination of ML216 and cisplatin (CDDP), a DNA-crosslinking agent, improved the antiproliferative properties of prostate cancer (PCa) cell lines . The combination therapy exhibited synergistic effects, suggesting a novel anticancer tactic .
DNA Damage Repair
ML216 plays a significant role in DNA damage repair. It has been found to reduce the DNA damage-induced high expression of BLM, making cells more susceptible to apoptosis and DNA damage caused by CDDP . This suggests that ML216 could be used to enhance the effectiveness of DNA-damaging medicines, potentially improving therapeutic responses and reducing therapy-related side effects .
Senescence Prevention
ML216 has been found to prevent DNA damage-induced senescence by modulating DBC1–BLM interaction . It aids in the preservation of BLM following DNA damage and suppresses senescence . This suggests that ML216 could be used as a potential treatment for senescence-related diseases .
Pulmonary Function Enhancement
Research has shown that ML216 can enhance pulmonary function by lowering the levels of senescence and fibrosis in both aged mice and a mouse model of bleomycin-induced idiopathic pulmonary fibrosis . This indicates that ML216 could be used to treat pulmonary diseases, particularly those related to aging and fibrosis .
Allosteric Modulation
ML216 has been found to have an allosteric mode of action . Crystallographic analysis of the BLM-DNA-2 complex identifies a novel allosteric binding site and reveals a distinctive conformational step in the helicase mechanism, that can be trapped by small-molecules . This suggests that ML216 could be used to modulate the activity of BLM and other proteins through allosteric regulation .
作用机制
Target of Action
ML216, also known as 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea, primarily targets the Bloom syndrome protein (BLM), a member of the RECQ family of DNA helicases . BLM plays a crucial role in the dissolution of complex DNA structures and repair intermediates .
Mode of Action
ML216 acts by inhibiting the ATPase-coupled DNA helicase activity of BLM . It appears to act at the BLM-nucleic acid substrate binding site, inhibiting DNA binding and blocking BLM’s helicase activity . This inhibition is achieved by allosterically trapping a DNA-bound translocation intermediate .
Biochemical Pathways
The inhibition of BLM by ML216 affects the homologous recombination (HR) pathway for repair of DNA double-strand breaks and restart of collapsed or blocked replication forks . BLM also plays roles in toleration of microsatellite instability and sister chromatid decatenation .
Result of Action
The inhibition of BLM’s helicase activity by ML216 leads to an increase in DNA damage, as indicated by the increased production of γH2AX, a marker of DNA double-strand breaks . This results in increased susceptibility to apoptosis and DNA damage . Furthermore, ML216 increases the frequency of sister chromatid exchanges, a diagnostic cellular phenotype consistent with the absence of a functional BLM protein .
Action Environment
It is known that ml216 shows selective cytotoxicity, having a greater effect on blm-proficient cells compared to blm-deficient cells . This suggests that the cellular environment, specifically the presence or absence of functional BLM, can significantly influence the action of ML216.
属性
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4N5OS/c16-11-2-1-9(7-10(11)15(17,18)19)21-13(25)22-14-24-23-12(26-14)8-3-5-20-6-4-8/h1-7H,(H2,21,22,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCOYUSJXXCHFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NN=C(S2)C3=CC=NC=C3)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1430213-30-1 |
Source


|
| Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

